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Compound of Interest

Compound Name: 3-Methyl-5-nitro-1H-indole

Cat. No.: B2581234

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-
Methyl-5-nitro-1H-indole

Abstract

3-Methyl-5-nitro-1H-indole is a pivotal heterocyclic compound that serves as a versatile
scaffold in medicinal chemistry and materials science. Its unique electronic and structural
features, arising from the fusion of an electron-rich pyrrole ring with a nitro-substituted benzene
ring, make it a valuable intermediate for the synthesis of a wide array of biologically active
molecules. This guide provides a comprehensive overview of the core physical and chemical
properties of 3-Methyl-5-nitro-1H-indole, detailed protocols for its synthesis and
characterization, and an exploration of its reactivity and applications in drug development.
Tailored for researchers and drug development professionals, this document synthesizes
technical data with practical insights to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Importance of the Indole
Scaffold

The indole ring system is a privileged structure in drug discovery, forming the core of numerous
natural products, pharmaceuticals, and agrochemicals.[1][2] Its remarkable biological versatility
stems from its ability to mimic peptide structures and engage in various interactions with
biological targets such as enzymes and receptors.[3][4] The functionalization of the indole
nucleus allows for the fine-tuning of a compound's pharmacological profile.
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3-Methyl-5-nitro-1H-indole emerges as a particularly strategic starting material. The methyl
group at the C3 position (skatole scaffold) blocks the most reactive site of the indole ring,
thereby directing further functionalization.[5] Concurrently, the nitro group at the C5 position
acts as a powerful electron-withdrawing group and a synthetic handle. It not only modulates the
electronic properties of the entire molecule but can also be readily transformed into other
functional groups, such as amines, providing a gateway to diverse chemical libraries.[6] This
guide will delve into the essential characteristics of this compound, providing the foundational
knowledge required for its application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

The intrinsic properties of 3-Methyl-5-nitro-1H-indole dictate its behavior in chemical reactions
and biological systems. A summary of its key physical and chemical properties is presented
below.

Core Properties

The compound typically appears as a yellow crystalline solid, a characteristic attributed to the
nitroaromatic chromophore.[7] Its solubility profile is typical for a moderately polar organic
molecule; it exhibits poor solubility in water but is soluble in common organic solvents like
DMSO and ethanol.[8]
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Property Value Source(s)
IUPAC Name 3-methyl-5-nitro-1H-indole 9]
Molecular Formula CoHsN20:2 [9]
Molecular Weight 176.17 g/mol [9]

CAS Number 61861-88-9 [9]
Appearance Yellow solid [7][10]
Melting Point 130-131 °C [10]

CC1=CNC2=C1C=C(C=C2)--
SMILES [9]
INVALID-LINK--[O-]

LPFQDJBJGFUMRG-
InChiKey [9]
UHFFFAOYSA-N

Spectroscopic Validation

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Methyl-5-nitro-
1H-indole. The key spectral features are a direct reflection of its molecular structure.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear
fingerprint of the molecule. Key expected signals include a singlet for the C3-methyl protons
(around 2.39 ppm), distinct signals for the aromatic protons on the benzene ring, and a
broad singlet for the N-H proton of the indole ring (around 8.52 ppm).[10] The downfield shift
of the aromatic protons is influenced by the electron-withdrawing nitro group.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the
'H NMR data. It will show nine distinct carbon signals, including the methyl carbon (around
9.58 ppm) and aromatic carbons, with the carbon attached to the nitro group (C5) being
significantly deshielded.[10]

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for
identifying key functional groups. Characteristic absorption bands include:

o N-H Stretch: A sharp peak around 3400 cm~1 corresponding to the indole N-H bond.[11]
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o Aromatic C-H Stretch: Signals just above 3000 cm~1.

o Asymmetric & Symmetric NO:z Stretch: Strong, characteristic peaks around 1500-1560
cm~t and 1330-1370 cm~1, respectively. These are definitive for the nitro group.

o C=C Aromatic Stretch: Peaks in the 1450-1600 cm~1 region.[11]

e Mass Spectrometry (MS): Electron lonization (EI) mass spectrometry typically shows a
prominent molecular ion (M+) peak at m/z = 176, confirming the molecular weight.[10]
Common fragmentation patterns involve the loss of NO2 (m/z = 130) and other characteristic
fragments of the indole core.[9]

Synthesis and Chemical Reactivity

The synthesis of 3-Methyl-5-nitro-1H-indole is typically achieved through the regioselective
nitration of 3-methylindole (skatole). The choice of nitrating agent and reaction conditions is
critical to control selectivity and minimize side-product formation.

Synthetic Workflow: Electrophilic Nitration

A common and effective method involves the use of a nitrating agent in a non-acidic medium to
prevent polymerization of the acid-sensitive indole ring. The workflow below illustrates a typical
laboratory-scale synthesis.
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Caption: Synthetic workflow for 3-Methyl-5-nitro-1H-indole.

Causality in Experimental Design
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o Choice of Substrate: 3-methylindole is used because the C3 position is already substituted,
preventing nitration at this highly reactive site and favoring substitution on the benzene ring.

 Nitrating Agent: Traditional nitrating agents like nitric acid can cause degradation of the
indole. Milder, non-acidic reagents, such as trifluoroacetyl nitrate (generated in situ from
tetramethylammonium nitrate and trifluoroacetic anhydride), provide a controlled electrophilic
source of NO2+, ensuring high regioselectivity for the C5 position.[12]

o Low Temperature: The reaction is conducted at low temperatures (0-5 °C) to manage its
exothermic nature and suppress the formation of undesired byproducts.

Chemical Reactivity

The reactivity of 3-Methyl-5-nitro-1H-indole is a duality of its constituent parts:

 Indole Nucleus: While the C3 position is blocked, the N1 position remains reactive and can
be alkylated or acylated under basic conditions.

» Nitro Group: The nitro group is a versatile functional handle. Its most significant
transformation is its reduction to a primary amine (5-amino-3-methyl-1H-indole). This is a
cornerstone reaction, as the resulting aniline derivative is a nucleophile ready for a vast
range of subsequent reactions, including amide bond formation, diazotization, and
construction of new heterocyclic rings.[6] This reduction is typically achieved with high
efficiency using reagents like Pd/C with hydrogen gas or tin(ll) chloride.

Applications in Drug Discovery and Development

3-Methyl-5-nitro-1H-indole is not typically a final drug product but rather a crucial
intermediate. Its value lies in providing a robust platform for building more complex molecules
with therapeutic potential.[7][13]

o Anticancer Agents: The corresponding 5-amino derivative is a precursor for synthesizing
compounds that bind to biological targets like c-Myc G-quadruplex DNA, which is implicated
in cancer cell proliferation.[6][14]

o Antimicrobial Agents: The indole scaffold is present in many antimicrobial compounds.
Derivatives of 3-Methyl-5-nitro-1H-indole have been investigated for their activity against
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various bacterial strains, including Mycobacterium tuberculosis.[3][15] Some derivatives
function by inhibiting essential bacterial enzymes involved in DNA replication and
transcription.[15]

e Enzyme Inhibitors: The structure serves as a template for designing inhibitors for various
enzymes. For example, related indole derivatives have been developed as inhibitors of
kinases and other signaling proteins crucial in disease pathways.[2]

Caption: Role as a key intermediate in drug development pathways.

Experimental Protocols

The following protocols are provided as a self-validating system, where the successful
synthesis in Protocol 5.1 is confirmed by the analytical data obtained in Protocol 5.2.

Protocol 5.1: Synthesis of 3-Methyl-5-nitro-1H-indole

Materials:

e 3-Methylindole (Skatole)

o Tetramethylammonium nitrate

 Trifluoroacetic anhydride

e Anhydrous acetonitrile

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated agueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa)

 Silica gel for column chromatography

e Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:
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» Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, nitrogen inlet, and thermometer, dissolve 3-methylindole (1.0 eq) and
tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile.

e Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.

o Addition of Reagent: While maintaining the temperature between 0-5 °C, add a solution of
trifluoroacetic anhydride (1.2 eq) in anhydrous acetonitrile dropwise over 30 minutes. The
trifluoroacetyl nitrate is generated in situ.

e Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

e Quenching: Carefully quench the reaction by slowly adding it to a stirred solution of saturated
agueous sodium bicarbonate.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3x).

e Washing and Drying: Combine the organic layers and wash sequentially with water and
brine. Dry the organic layer over anhydrous magnesium sulfate.

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield 3-Methyl-5-
nitro-1H-indole as a yellow solid.

Protocol 5.2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized product.
e 1H and 3C NMR Spectroscopy:

o Prepare a sample by dissolving ~10 mg of the product in ~0.7 mL of deuterated chloroform
(CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

o Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer.
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o Validation Criteria: The obtained spectra should match the reference data. For example, in
CDCls, expect *H NMR signals at 6 8.57 (d, 1H), 8.52 (s, 1H), 8.11 (dd, 1H), 7.38 (d, 1H),
7.14 (s, 1H), and 2.39 (s, 3H). The 3C NMR should show 9 distinct signals.[10]

e FT-IR Spectroscopy:

o Acquire an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance)
accessory or by preparing a KBr pellet.

o Validation Criteria: Confirm the presence of strong absorption bands for the N-O stretches
of the nitro group (approx. 1510 cm~* and 1340 cm~?) and the N-H stretch of the indole
(approx. 3400 cm™1).

e Mass Spectrometry:
o Obtain a mass spectrum using GC-MS (with EI source).

o Validation Criteria: The spectrum should show a molecular ion peak (M*) at m/z = 176.
Key fragments at m/z = 130 ([M-NO2z]*) should be present.[10]

Safety and Handling
3-Methyl-5-nitro-1H-indole is classified as an irritant.[9]

o GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[9]

e Precautions:

Handle in a well-ventilated fume hood.

[¢]

[¢]

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

[¢]

Avoid inhalation of dust and contact with skin and eyes.

o

Store in a tightly sealed container in a cool, dry place.
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Conclusion

3-Methyl-5-nitro-1H-indole stands out as a high-value synthetic intermediate due to its unique
combination of a blocked C3 position and an activatable C5 nitro group. Its well-defined
physicochemical properties and predictable reactivity make it an ideal starting point for
constructing complex molecular architectures. The protocols and data presented in this guide
offer a robust framework for researchers to confidently synthesize, characterize, and
strategically deploy this compound in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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